1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-20-12-15(11-18-20)25(23,24)19-9-13-4-7-21(8-5-13)16(22)14-3-2-6-17-10-14/h2-3,6,10-13,19H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFHWLRADCLVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core This can be achieved through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can be performed on the pyrazole ring or the piperidine moiety.
Substitution: Substitution reactions are common, especially at the pyrazole nitrogen atoms and the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Reduced pyrazoles and piperidines.
Substitution: Substituted pyrazoles and piperidines with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions.
Industry: The compound's unique structure makes it suitable for use in materials science, such as in the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and related analogs:
*Estimated based on structural analysis.
Key Observations
Substituent Effects on Molecular Weight and Lipophilicity
- The target compound (~351.4 Da) is lighter than analogs with bulky substituents, such as the trifluoromethylbenzyl group in (496.5 Da) or the phenoxyethylpiperidinyl group in (~428.5 Da). Lower molecular weight may improve membrane permeability but reduce binding affinity in some cases.
Heterocyclic Modifications
- The nicotinoyl group in the target compound introduces a pyridine ring, which could facilitate π-π interactions or hydrogen bonding compared to sulfur-containing thiadiazole in .
- Quinazoline derivatives in exhibit a fused bicyclic structure, significantly increasing rigidity and molecular weight, which may limit solubility but enhance target specificity for enzymes like PARP.
Biological Activity
1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications supported by recent research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole core with a sulfonamide group, which is known for enhancing biological activity in various drug classes. The presence of the nicotinoylpiperidine moiety suggests potential interactions with nicotinic acetylcholine receptors, which may influence its pharmacodynamics.
Antiproliferative Effects
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported the synthesis and evaluation of new pyrazole-4-sulfonamide derivatives, revealing their effectiveness against U937 cells with an IC50 value indicating moderate potency . The mechanism appears to involve the inhibition of cell proliferation without significant cytotoxic effects on normal cells.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Glycation : Pyrazole derivatives are noted for their ability to inhibit protein glycation, which is implicated in diabetic complications and aging processes.
- Antimicrobial Activity : Sulfonamides traditionally exhibit antibacterial properties. This compound's structure suggests it may retain similar activities, although specific studies are needed to confirm this.
- Anticancer Activity : The antiproliferative effects observed suggest potential as an anticancer agent through pathways involving apoptosis and cell cycle arrest.
Case Studies
- Anticancer Activity : In vitro studies showed that certain derivatives of pyrazole-4-sulfonamide inhibited the growth of cancer cells significantly. For example, derivatives were tested against breast cancer cell lines and showed promising results in reducing cell viability .
- Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial properties, although detailed investigations are required to establish its efficacy against specific pathogens.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
